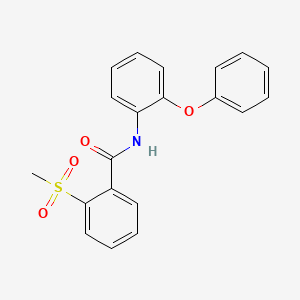

2-methanesulfonyl-N-(2-phenoxyphenyl)benzamide

Descripción

2-Methylsulfonyl-N-(2-phenoxyphenyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is known for its unique chemical structure, which includes a benzamide core substituted with a methylsulfonyl group and a phenoxyphenyl group.

Propiedades

IUPAC Name |

2-methylsulfonyl-N-(2-phenoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4S/c1-26(23,24)19-14-8-5-11-16(19)20(22)21-17-12-6-7-13-18(17)25-15-9-3-2-4-10-15/h2-14H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAPHKQUDNDQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-methanesulfonyl-N-(2-phenoxyphenyl)benzamide involves several steps. The synthetic routes typically include the reaction of a benzamide derivative with a methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group. The phenoxyphenyl group is then introduced through a nucleophilic substitution reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Análisis De Reacciones Químicas

2-Methylsulfonyl-N-(2-phenoxyphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that 2-methanesulfonyl-N-(2-phenoxyphenyl)benzamide exhibits promising anticancer properties. It has been evaluated against various cancer cell lines, demonstrating effective inhibition of cell proliferation. For instance, a study found that similar benzamide derivatives showed significant activity against human colorectal carcinoma cells (HCT116), with IC50 values indicating potent effects even greater than established chemotherapeutics like 5-Fluorouracil (5-FU) .

Mechanism of Action

The compound's mechanism involves interaction with specific molecular targets such as enzymes and receptors that are crucial in cell signaling pathways related to cancer progression. This includes modulation of pathways involved in apoptosis and cell proliferation, which are vital for developing targeted cancer therapies .

Antimicrobial Properties

Broad-Spectrum Activity

The compound has been investigated for its antimicrobial activities against various bacterial and fungal strains. Studies have shown that derivatives of this compound exhibit significant antimicrobial effects, with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated MIC values as low as 1.27 µM against Staphylococcus aureus and Bacillus subtilis .

Case Study: Antimicrobial Screening

A systematic evaluation of synthesized benzamide derivatives revealed their potential as antimicrobial agents. The results indicated that compounds derived from 2-methanesulfonyl-N-(2-phenoxyphenyl)benzamide showed remarkable efficacy against multiple pathogens, suggesting its application in developing new antibiotics .

Synthesis and Chemical Applications

Synthetic Versatility

2-Methanesulfonyl-N-(2-phenoxyphenyl)benzamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including amide bond formation and substitution reactions . This versatility makes it valuable in the pharmaceutical industry for developing novel therapeutic agents.

Material Science Applications

In addition to its biological applications, this compound has potential uses in materials science. Its unique chemical structure may contribute to the development of new materials with specific properties suitable for industrial applications, including polymers and coatings .

Data Summary

The following table summarizes the key findings related to the applications of 2-methanesulfonyl-N-(2-phenoxyphenyl)benzamide:

Mecanismo De Acción

The mechanism of action of 2-methanesulfonyl-N-(2-phenoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

2-Methylsulfonyl-N-(2-phenoxyphenyl)benzamide can be compared with other similar compounds, such as:

- 2-Methylsulfonyl-N-(4-phenoxyphenyl)benzamide

- 2-Methylsulfonyl-N-(2-phenylphenyl)benzamide These compounds share similar structural features but differ in the position or nature of the substituents. The uniqueness of 2-methanesulfonyl-N-(2-phenoxyphenyl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Actividad Biológica

2-Methanesulfonyl-N-(2-phenoxyphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. Its unique structural features, including a methanesulfonyl group and a phenoxyphenyl moiety, contribute to its reactivity and interaction with biological targets.

Anticancer Properties

Research has indicated that 2-methanesulfonyl-N-(2-phenoxyphenyl)benzamide exhibits notable anticancer properties. In various studies, it has been shown to inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds structurally related to this benzamide have demonstrated IC50 values ranging from 2.38 µM to 14.74 µM against different cancer cell lines, indicating promising cytotoxicity levels .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5m | SISO (cervical cancer) | 5.37 | Apoptosis induction |

| Compound 5l | SISO | 2.38 | Cell growth inhibition |

| Compound 5k | RT-112 (bladder cancer) | >10 | - |

The biological activity of 2-methanesulfonyl-N-(2-phenoxyphenyl)benzamide is primarily mediated through its interaction with specific molecular targets involved in cell signaling pathways. The compound may modulate pathways related to:

- Cell Proliferation : Inhibition of key enzymes that promote cell division.

- Apoptosis : Induction of programmed cell death in malignant cells.

- Inflammation : Reduction of inflammatory responses that can exacerbate tumor growth.

Neuroprotective Effects

Beyond its anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects. Preliminary studies indicate potential interactions with glutamate receptors, which are critical in neuronal signaling and protection against excitotoxicity . This aspect opens avenues for exploring its application in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the efficacy of related compounds in clinical settings:

- Study on Antitumor Activity : A study published in MDPI reported that derivatives of N-(2-phenoxyphenyl) exhibited significant cytotoxic effects on various cancer cell lines, with some compounds outperforming standard chemotherapeutics like cisplatin .

- Induction of Apoptosis : Another investigation focused on the apoptosis-inducing capabilities of similar sulfonamide derivatives, demonstrating that increasing concentrations led to higher percentages of early and late apoptotic cells .

- Neuroprotective Potential : Research into the interactions with glutamate receptors suggests that these compounds may mitigate neuronal damage, highlighting their dual potential in both oncology and neurology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methanesulfonyl-N-(2-phenoxyphenyl)benzamide?

- Methodological Answer : The compound can be synthesized via amide coupling under reflux conditions. A typical approach involves reacting 2-methanesulfonylbenzoic acid derivatives with 2-phenoxyaniline in the presence of coupling agents (e.g., DCC or EDC). Post-reaction purification often employs recrystallization from methanol or ethanol to isolate the product . Monitoring reaction completion via TLC or HPLC ensures reproducibility.

Q. How is the molecular structure of this compound validated?

- Methodological Answer : X-ray crystallography is the gold standard for structural validation. Tools like SHELXL (for refinement) and Mercury CSD (for visualization) are critical for analyzing bond lengths, angles, and intermolecular interactions . Diffraction data collected at low temperature (e.g., 100 K) enhances resolution, while hydrogen bonding networks can be mapped using Mercury’s void analysis module .

Q. What preliminary biological screening methods are applicable?

- Methodological Answer : In vitro assays (e.g., enzyme inhibition or receptor-binding studies) are used to assess bioactivity. For analogs like benzamides, anti-convulsant activity is evaluated via maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents . Dose-response curves and IC50 values provide initial efficacy metrics.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Methodological Answer : SAR analysis requires synthesizing derivatives with systematic substituent variations (e.g., altering the sulfonyl group or phenoxy ring). Toxicity and efficacy profiles are compared using LD50/ED50 ratios. For example, replacing the methanesulfonyl group with trifluoromethyl (as in related benzamides) can enhance metabolic stability . Multivariate statistical tools (e.g., PCA or PLS regression) correlate structural descriptors with bioactivity .

Q. How are contradictions in crystallographic data resolved?

- Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding patterns are addressed using cross-validation with SHELX refinement statistics (e.g., R-factor and wR2). High-resolution datasets (<1.0 Å) reduce ambiguity. For twinned crystals, the TWIN command in SHELXL enables accurate modeling . Database comparisons (Cambridge Structural Database) identify common packing motifs .

Q. What computational methods predict electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. QSPR models integrate descriptors like polar surface area and LogP to forecast solubility or membrane permeability . Molecular dynamics simulations (e.g., GROMACS) assess conformational stability in biological matrices .

Q. How can synthetic yields be optimized for scale-up?

- Methodological Answer : Reaction optimization involves screening catalysts (e.g., DMAP for amidation), solvents (polar aprotic solvents like DMF), and temperatures. Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes). Process analytical technology (PAT) tools, such as in-line FTIR, monitor intermediate formation in real time .

Q. What advanced techniques analyze hydrogen bonding in crystal lattices?

- Methodological Answer : Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions, while topology analysis (AIM theory) identifies bond critical points. For polymorphic systems, differential scanning calorimetry (DSC) correlates thermal stability with hydrogen bond strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.